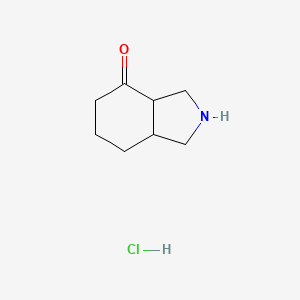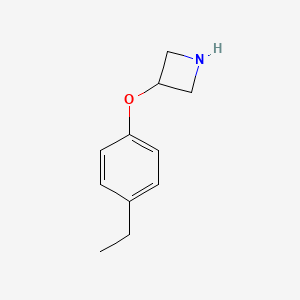
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid
概要
説明
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine and pyrimidine moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3.
準備方法
The synthesis of 1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion . Major products formed from these reactions include various substituted piperidine and pyrimidine derivatives .
科学的研究の応用
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects . The specific pathways involved depend on the nature of the target and the context in which the compound is used .
類似化合物との比較
1-(2-Piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and may have similar chemical properties and reactivity.
Pyrimidine derivatives: These compounds share the pyrimidine ring and may have similar biological activities and applications.
Other heterocyclic compounds: Compounds containing other heterocycles, such as pyridine or imidazole, can be compared in terms of their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of piperidine and pyrimidine moieties, which can confer unique chemical reactivity and biological activity .
特性
IUPAC Name |
1-(2-piperidin-1-ylpyrimidin-5-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-14(21)12-4-8-18(9-5-12)13-10-16-15(17-11-13)19-6-2-1-3-7-19/h10-12H,1-9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJBPPNPCCGKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)




![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-nicotinic acid](/img/structure/B1392422.png)



